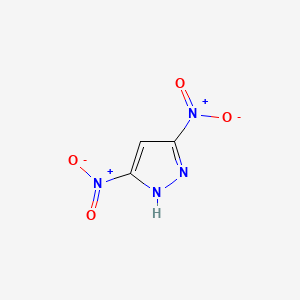

3,5-dinitro-1H-pyrazole

説明

Structure

3D Structure

特性

IUPAC Name |

3,5-dinitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZXCZWGGXVKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192109 | |

| Record name | 3,5-Dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38858-89-8 | |

| Record name | 3,5-Dinitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038858898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 3,5 Dinitro 1h Pyrazole and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches involve the modification of a pre-existing pyrazole (B372694) ring. These methods are often favored for their straightforwardness and the ready availability of starting materials.

Vicarious Nucleophilic Substitution (VNS) Strategies

Vicarious Nucleophilic Substitution (VNS) has emerged as a powerful tool for the direct C-amination of electron-deficient aromatic and heteroaromatic compounds. In the context of 3,5-dinitropyrazole, VNS provides a direct route to introduce an amino group at the 4-position, a key step in the synthesis of important energetic materials like 4-amino-3,5-dinitro-1H-pyrazole (LLM-116). unt.eduosti.gov

A notable application of VNS is the reaction of 3,5-dinitropyrazole with 1,1,1-trimethylhydrazinium (B8733633) iodide in the presence of a strong base like potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO). unt.edudeepdyve.com This reaction proceeds by the initial deprotonation of the acidic pyrazole N-H, followed by the nucleophilic attack of the amination reagent. scispace.com The process yields 4-amino-3,5-dinitro-1H-pyrazole, which can be isolated as a solvate and subsequently purified. unt.eduosti.gov This direct amination avoids the need for protecting groups or multi-step sequences that were previously employed. scispace.com

Table 1: VNS Amination of 3,5-Dinitropyrazole

| Reagent | Base | Solvent | Product | Ref. |

|---|

Nitration Pathways

Nitration is the most fundamental method for the synthesis of nitropyrazoles. The regioselectivity of the nitration is highly dependent on the reaction conditions and the nature of the nitrating agent. nih.gov

The synthesis of 3,5-dinitropyrazole often begins with the nitration of 1H-pyrazole. A common route involves an initial N-nitration using a mixture of nitric acid and acetic anhydride (B1165640) to form 1-nitropyrazole. nih.govacs.org This intermediate then undergoes thermal rearrangement, typically in a high-boiling solvent like 1,2-dichlorobenzene (B45396) or benzonitrile (B105546), to yield 3-nitropyrazole. d-nb.infoacs.org A subsequent second N-nitration followed by another thermal rearrangement affords the desired 3,5-dinitropyrazole. acs.org

Direct C-nitration of the pyrazole ring is also possible. Using a potent nitrating mixture, such as fuming nitric acid and fuming sulfuric acid, can lead to the formation of dinitropyrazoles. nih.gov However, controlling the regioselectivity to favor the 3,5-isomer over other isomers like 3,4-dinitropyrazole requires careful control of reaction parameters, particularly temperature. For instance, direct nitration of pyrazole with a nitric acid/trifluoroacetic anhydride system has been reported to yield 3,4-dinitropyrazole. scispace.com

Table 2: Representative Nitration Conditions for Pyrazole

| Starting Material | Nitrating Agent | Conditions | Product(s) | Ref. |

|---|---|---|---|---|

| 1H-Pyrazole | HNO₃/Acetic Anhydride | N-nitration, then thermal rearrangement | 3-Nitropyrazole | nih.govacs.org |

| 3-Nitropyrazole | HNO₃/Acetic Anhydride | N-nitration, then thermal rearrangement | 3,5-Dinitropyrazole | acs.org |

| 1H-Pyrazole | Fuming HNO₃/Fuming H₂SO₄ | Direct nitration | Dinitropyrazole isomers | nih.gov |

N-Amination Reactions

N-amination introduces an amino group directly onto a nitrogen atom of the pyrazole ring. This strategy has been employed to synthesize N-amino derivatives of dinitropyrazoles, which are of interest as energetic materials. mdpi.comresearchgate.net For instance, a synthetic procedure for 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole has been developed via an N-amination reaction, highlighting the utility of this approach for creating fused-ring energetic compounds. bibliotekanauki.pl The introduction of an N-amino group can favorably influence the nitrogen content and heat of formation of the resulting compound. mdpi.com

General Pyrazole Ring Construction Methodologies

In some cases, it is more efficient to construct the dinitropyrazole ring from acyclic precursors rather than functionalizing a pre-formed pyrazole. One such method involves the Vilsmeier-Haack reaction, where hydrazones react with phosphorus oxychloride and dimethylformamide to form pyrazole derivatives, which can then be nitrated. smolecule.com Another approach is the one-step cyclization of diazomethane (B1218177) with chloronitroethylene, although this method is considered high-risk due to the reactive nature of the starting materials. nih.gov

Optimization of Synthetic Protocols

Optimizing synthetic procedures is crucial for improving yields, reducing reaction times, and enhancing the safety and environmental profile of the synthesis.

Solvent System Modifications

The choice of solvent can significantly impact the outcome of a synthesis. In the synthesis of 3,5-dinitropyrazole via thermal rearrangement of 1,3-dinitropyrazole, various organic solvents have been investigated. High-boiling solvents like benzonitrile and n-octanol are often used to facilitate the rearrangement. nih.govresearchgate.net The use of benzonitrile as a solvent, in conjunction with passing ammonia (B1221849) gas for rearrangement, has been shown to greatly shorten the reaction time for the synthesis of the ammonium (B1175870) salt of 3,5-dinitropyrazole. google.com

Furthermore, efforts to develop greener solvent systems are ongoing. For the synthesis of derivatives like 3,5-dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP), optimization studies have focused on replacing toxic solvents to make the manufacturing process more attractive and scalable. d-nb.info

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 3,5-dinitro-1H-pyrazole | DNP |

| 4-amino-3,5-dinitro-1H-pyrazole | LLM-116, ADNP |

| 1,1,1-trimethylhydrazinium iodide | TMHI |

| Dimethyl sulfoxide | DMSO |

| 1-nitropyrazole | |

| 1,2-dichlorobenzene | |

| 3-nitropyrazole | 3-NP |

| 3,4-dinitropyrazole | 3,4-DNP |

| Nitric acid | |

| Acetic anhydride | |

| Fuming nitric acid | |

| Fuming sulfuric acid | |

| Trifluoroacetic anhydride | |

| 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole | DADNP |

| Vilsmeier-Haack reaction | |

| Phosphorus oxychloride | |

| Dimethylformamide | DMF |

| Diazomethane | |

| Chloronitroethylene | |

| 1,3-dinitropyrazole | |

| Benzonitrile | |

| n-octanol | |

| 3,5-dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine | PicADNP |

Reaction Condition Tuning

The synthesis of 3,5-DNP typically follows a pathway that includes the initial nitration of pyrazole to form N-nitropyrazole, which is then thermally rearranged to 3-nitropyrazole. acs.org A subsequent N-nitration followed by another thermal rearrangement yields the desired 3,5-DNP. acs.org The precise control of reaction conditions during these steps is paramount to maximizing yield and minimizing the formation of isomers and byproducts.

Key parameters that are tuned include the choice of nitrating agents, temperature, reaction time, and solvents. For instance, the nitration of 3-nitropyrazole can be performed with different nitrating systems, and the conditions for the subsequent rearrangement are critical. One method involves using a mixture of nitric acid and acetic anhydride to produce 1,3-dinitropyrazole, which is then rearranged to 3,5-dinitropyrazole. google.com The synthesis of derivatives, such as N-substituted dinitropyrazoles, also requires careful optimization. For example, the reaction of 3,5-DNP with allyl bromide to form 3-allyl-3,5-DNP is conducted at 60 °C for 12 hours in the presence of triethylamine (B128534) (TEA) and acetonitrile. acs.org

The optimization of reaction conditions for the synthesis of related energetic pyrazole derivatives provides insight into the factors influencing the reaction. In the synthesis of 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (DADNP), for example, the molar ratio of reactants, pH value, and reaction temperature were systematically investigated to improve the yield. icm.edu.pl

Below is a data table summarizing various reaction conditions for the synthesis of 3,5-DNP and its precursors.

| Precursor | Reagents | Solvent(s) | Temperature (°C) | Time | Yield |

| Pyrazole | 90% HNO₃, Acetic Anhydride | - | - | - | 90% (for N-nitropyrazole) acs.org |

| N-Nitropyrazole | - | 1,2-dichlorobenzene | Reflux | - | Quantitative (for 3-nitropyrazole) acs.org |

| 3-Nitropyrazole | Nitric Acid, Acetic Anhydride | Acetonitrile | - | - | 71% (for 3,5-DNP after rearrangement) acs.org |

| 3,5-DNP | Allyl Bromide, TEA | Acetonitrile | 60 | 12 h | - |

| 4-chloro-3,5-dinitropyrazole | Dimethylamine (DMF) | - | 100 | 4 h | - |

Isolation and Purification Techniques

The isolation and purification of 3,5-DNP and its derivatives from complex reaction mixtures are critical to obtaining a product with the high purity required for energetic materials applications. A common initial step after the reaction is quenching the mixture, often by pouring it into ice water, which causes the crude product to precipitate. google.com This solid can then be collected by filtration. google.comosti.gov

Several techniques are employed for further purification:

Solvent Extraction: After initial precipitation, the aqueous filtrate may be extracted with an organic solvent, such as diethyl ether or ethyl acetate, to recover any dissolved product. google.comosti.gov The organic phases are then combined, washed (e.g., with brine), and dried. osti.gov

Recrystallization: This is a widely used method for purifying crude pyrazole derivatives. The crude solid is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool, causing the purified product to crystallize. Common solvents for pyrazoles include ethanol, acetone, methanol, acetonitrile, or mixtures with water. google.comgoogle.comuni-muenchen.de For example, a crude product can be dissolved in acetone, followed by the addition of water to precipitate the purified solid. google.com

Acid Addition Salt Formation: A specialized purification technique involves dissolving the crude pyrazole in a solvent and reacting it with an acid to form an acid addition salt. google.com These salts often have different solubility properties, allowing them to be selectively crystallized and separated from impurities. google.com

Washing: The filtered product is often washed with various solutions to remove residual acids or other impurities. A wash with a mixture of propionic acid and benzene (B151609) has been reported for 4-amino-3,5-dinitropyrazole. osti.gov

The purity of the final product is typically verified using analytical methods such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. osti.gov

Scalability and Industrial Feasibility Assessments

The transition of synthetic routes for energetic materials like 3,5-DNP from the laboratory bench to industrial-scale production presents significant challenges related to safety, efficiency, and cost-effectiveness.

Transition from Laboratory to Large-Scale Synthesis

Scaling up the synthesis of high-energy materials is notoriously difficult due to the high reactivity and potential hazards of the compounds involved. iitb.ac.in Batch reactors, commonly used in laboratory settings, face significant heat management issues when scaled up, which can lead to runaway reactions and the formation of undesirable byproducts. The synthesis of energetic pyrazoles often involves highly exothermic nitration steps, making temperature control a primary concern for safe large-scale production.

Strategies for successful scale-up include:

Process Optimization: Developing robust and economic synthetic protocols is essential. This involves minimizing reaction steps and using readily available, non-toxic reagents where possible. d-nb.info

Solvent and Reagent Selection: The choice of solvents is critical. For instance, in the scale-up of a pyrazole derivative synthesis, various solvents were investigated to ensure full precipitation of the product and thereby improve the yield. preprints.org

Safety Assessment: A thorough safety assessment of the active compound and all intermediates is required before attempting large-scale synthesis. preprints.orgnih.gov

The development of scalable manufacturing protocols for related compounds, such as 3,5-dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP), has demonstrated that feasible and economic production is achievable through careful process design. d-nb.info Similarly, work on transitioning the synthesis of 3,5-diamino-1H-pyrazole from a 1 g lab scale to a 400 g scale highlights the practical challenges and solutions in moving towards industrial production. preprints.orgnih.gov

Implementation of Flow Chemistry

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology to address the challenges of scaling up the production of energetic materials. iitb.ac.inmdpi.com In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This approach offers significant advantages over traditional batch processing, particularly for hazardous reactions.

Key benefits of flow chemistry for synthesizing energetic pyrazoles include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This significantly reduces the risks associated with thermal runaways or explosions that are a major concern in large batch reactors. iitb.ac.inpreprints.org

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, enabling precise temperature control of highly exothermic reactions like nitration. mdpi.com

Improved Yield and Purity: Continuous flow systems can minimize the formation of byproducts by allowing for precise control over reaction parameters such as residence time, temperature, and stoichiometry. mdpi.com

Scalability and On-Demand Production: Scaling up production in a flow system often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), rather than designing larger and potentially more hazardous reactors. iitb.ac.in This allows for flexible, on-demand production of materials. iitb.ac.in

The transformation of potentially hazardous steps, such as diazotization in the synthesis of pyrazole derivatives, into a safe and manageable flow chemistry process has been successfully demonstrated as a key step in upscaling. preprints.orgnih.gov This methodology is being explored to produce various high-nitrogen energetic materials on a kilogram scale in a safer manner, which is crucial for defense and aerospace applications. iitb.ac.in

Advanced Chemical Reactivity and Mechanistic Investigations of 3,5 Dinitro 1h Pyrazole

Fundamental Reaction Pathways

The reactivity of 3,5-DNP is characterized by the acidic nature of its N-H proton and the electrophilic character of its carbon atoms, making it susceptible to a range of reactions including oxidation, reduction, and nucleophilic substitution.

The pyrazole (B372694) ring in 3,5-DNP is highly electron-deficient due to the presence of two powerful electron-withdrawing nitro groups. This inherent electronic property makes the ring generally resistant to oxidative reactions. However, under exceptionally strong oxidizing and nitrating conditions, further functionalization of the ring can be achieved.

A notable example is the nitration of 3,5-dinitropyrazole to form 3,4,5-trinitro-1H-pyrazole (TNP). This conversion requires a super-electrophile generated from a potent mixture of 20-30% sulfuric oleum (B3057394) and nitric acid. researchgate.net This reaction effectively oxidizes the C4 position of the pyrazole ring, leading to the introduction of a third nitro group. The remarkable stability of the resulting TNP is attributed to the preservation of the ring geometry and the specific conformation of the nitro group at the C4 position. researchgate.net

The nitro groups of 3,5-DNP can be reduced to various other nitrogen-containing functional groups, most commonly amines. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry and can proceed through intermediate species such as nitroso and hydroxylamine (B1172632) compounds before yielding the final amine product. almacgroup.com

A variety of reducing agents can be employed for this purpose, with the choice of reagent determining the final product and selectivity. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C) or Raney nickel is a common and effective method for converting nitro groups to primary amines. commonorganicchemistry.com Other reagents, including metals in acidic media (e.g., iron in acetic acid, tin(II) chloride) are also widely used for this transformation. wikipedia.orgmasterorganicchemistry.com While lithium aluminum hydride (LiAlH4) reduces aliphatic nitro compounds to amines, it tends to produce azo compounds with aromatic nitro compounds. commonorganicchemistry.com

The selective reduction of one nitro group in the presence of the other in 3,5-DNP is challenging but can sometimes be achieved with specific reagents like sodium sulfide, which may offer chemoselectivity in dinitroarenes. commonorganicchemistry.comorganic-chemistry.org

Table 1: Common Reagents for Nitro Group Reduction and Potential Products from 3,5-Dinitro-1H-pyrazole

| Reagent | Typical Product | Notes |

|---|---|---|

| H₂, Pd/C or Raney Nickel | 3,5-Diamino-1H-pyrazole | Complete reduction of both nitro groups is expected. commonorganicchemistry.com |

| Fe, Sn, or Zn in Acid (e.g., HCl) | 3,5-Diamino-1H-pyrazole | Standard method for reducing aromatic nitro groups. masterorganicchemistry.com |

| SnCl₂ | 3,5-Diamino-1H-pyrazole | A mild method that can tolerate other reducible groups. commonorganicchemistry.com |

| Na₂S or (NH₄)₂S | 3-Amino-5-nitro-1H-pyrazole | May allow for selective reduction of one nitro group (Zinin reduction). organic-chemistry.org |

| Zn, NH₄Cl | 3,5-Bis(hydroxylamino)-1H-pyrazole | Conditions favor the formation of hydroxylamines. wikipedia.org |

The electron-deficient pyrazole ring of 3,5-DNP and its derivatives is highly activated towards nucleophilic substitution, particularly at the C4 position. Additionally, the acidic N-H proton can be readily removed, allowing for substitution at the N1 position.

Substitution at the C4 Position: Direct substitution on the unsubstituted C4 position of 3,5-DNP is not typical. Instead, reactions proceed via a precursor, 4-chloro-3,5-dinitropyrazole. The chlorine atom at the C4 position is an excellent leaving group, readily displaced by a variety of nucleophiles in a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is a cornerstone for the synthesis of many important 3,5-dinitropyrazole derivatives. nih.gov

For example, 4-amino-3,5-dinitropyrazole (also known as LLM-116) can be synthesized by treating 4-chloro-3,5-dinitropyrazole with aqueous ammonium (B1175870) hydroxide (B78521) at elevated temperature and pressure. osti.gov Similarly, reaction with an aqueous solution of methylamine (B109427) yields 3,5-dinitro-4-methylaminopyrazole. nih.gov Other nucleophiles, such as sodium azide (B81097), have been used to displace the chloride, forming 4-azido-3,5-dinitropyrazole derivatives. rsc.org

Substitution at the N1 Position: The N-H proton of the pyrazole ring is acidic and can be deprotonated by a base to form a pyrazolate anion. This anion is a potent nucleophile that can react with various electrophiles. This reactivity allows for the introduction of a wide range of substituents at the N1 position.

Common reactions include N-alkylation and N-acylation. These are typically performed under basic conditions using a base like triethylamine (B128534) (TEA) to deprotonate the pyrazole, followed by the addition of an alkyl halide (e.g., allyl bromide) or an acryloyl chloride to yield the corresponding N-substituted products.

Table 2: Examples of Nucleophilic Substitution Reactions on the 3,5-Dinitropyrazole Core

| Substrate | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4-Chloro-3,5-dinitropyrazole | Aqueous NH₄OH, 130°C | 4-Amino-3,5-dinitropyrazole | SNAr at C4 | osti.gov |

| 4-Chloro-3,5-dinitropyrazole | Aqueous CH₃NH₂ | 3,5-Dinitro-4-methylaminopyrazole | SNAr at C4 | nih.gov |

| This compound | 1) Triethylamine (TEA) 2) Allyl Bromide | 1-Allyl-3,5-dinitro-1H-pyrazole | N-Alkylation at N1 | |

| This compound | 1) Triethylamine (TEA) 2) Acryloyl Chloride | 1-Acryloyl-3,5-dinitro-1H-pyrazole | N-Acylation at N1 | |

| Potassium 4-amino-3,5-dinitropyrazolate | Picryl Chloride (PicCl) | 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine | N-Arylation at N1 | d-nb.info |

Specific Mechanistic Studies

Beyond fundamental transformations, the reactivity of nitropyrazoles has been investigated through detailed mechanistic studies, revealing complex reaction pathways such as ANRORC and intramolecular rearrangements.

The ANRORC mechanism is a distinct pathway for nucleophilic substitution in heterocyclic compounds. It involves the initial A ddition of a N ucleophile to the ring, followed by R ing O pening to form an open-chain intermediate, and subsequent R ing C losure to yield the substituted product, often with rearrangement of ring atoms.

While not documented for 3,5-DNP itself, a study on the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines proposed an ANRORC mechanism. Given the structural similarity, a comparable pathway can be considered for 3,5-DNP. In such a mechanism, a potent nucleophile would attack one of the electrophilic carbons (C3 or C5) bearing a nitro group. This addition would lead to a loss of aromaticity and trigger the cleavage of a C-N or N-N bond within the pyrazole ring, resulting in a highly reactive open-chain species. This intermediate would then undergo intramolecular cyclization to form a new pyrazole ring, expelling a nitro group in the process. The regioselectivity of the final product would depend on the specific sites of the initial nucleophilic attack and the subsequent ring closure.

Intramolecular rearrangements are crucial in the synthesis and chemistry of nitropyrazoles. The most prominent example is the thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles. This isomerization is a key step in the synthesis of many C-nitrated pyrazoles, including 3,5-DNP.

Typically, this reaction involves heating an N-nitropyrazole in a high-boiling solvent (such as benzonitrile (B105546), anisole, or xylene) at temperatures ranging from 120–190 °C. The mechanism is believed to involve the migration of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring.

More complex isomerizations have also been studied. For instance, the reaction of 1-nitro-3-trinitromethylpyrazole with hydrazine (B178648) was found to yield hydrazinium (B103819) 5-nitro-3-dinitromethyl-2H-pyrazole through an unexpected isomerization. Density functional theory (DFT) calculations suggested a multi-step pathway where a denitration reaction occurs first, followed by the shift of the N-nitro group and subsequent proton migration to form the thermodynamically favored product. This study highlights that reaction conditions can induce complex rearrangements beyond simple thermal migration.

Design and Synthesis of Functionalized 3,5 Dinitro 1h Pyrazole Derivatives

N-Functionalization Strategies

N-functionalization is a key strategy to modify the properties of the pyrazole (B372694) ring. Introducing substituents at the N1 position can alter molecular packing, density, and thermal stability. One approach involves the methylation of the pyrazole ring, which can lead to melt-castable derivatives. For instance, the methylation of 3,5-dinitro-4-methylnitraminopyrazole yields a derivative with an acceptable decomposition temperature of 203 °C and insensitivity to mechanical stimuli. nih.gov

Another strategy is the introduction of large, electron-deficient aryl groups. The synthesis of 3,5-dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) involves reacting the potassium salt of 4-amino-3,5-dinitropyrazole (KADNP) with picryl chloride (PicCl). d-nb.info This N-functionalization results in a molecule with a high decomposition temperature (starting at 238.2°C). d-nb.info The pyrazole and trinitrophenyl rings in PicADNP are twisted relative to each other, which helps to minimize intramolecular repulsion between the numerous nitro groups. d-nb.info

Furthermore, the N-dinitromethyl group has been utilized as a functionalization strategy to create highly dense and oxygen-rich energetic materials based on nitroazoles. researchgate.net This approach, along with the synergistic effect of full intramolecular nitration and strong intermolecular hydrogen bonding, has led to the design of compounds like 1-trinitromethyl-3,5-dinitro-4-nitroaminopyrazole (DNTP), which exhibits an exceptionally high density. acs.org

| Derivative | Functional Group | Key Reported Property |

| 3,5-dinitro-4-methylnitramino-1-methylpyrazole | N-methyl | Melt-castable; Decomposition Temp: 203 °C |

| PicADNP | N-(2,4,6-trinitrophenyl) | High thermal stability; Decomp. Temp: 238.2 °C |

| DNTP | N-trinitromethyl | High density through synergistic effects |

Amination and Hydroxylation at Pyrazole Ring Positions

Introducing substituents directly onto the carbon atoms of the pyrazole ring is a fundamental method for creating advanced energetic materials. Amination, the addition of an amino (-NH2) group, is particularly significant.

The synthesis of 4-amino-3,5-dinitro-1H-pyrazole (ADNP), also known as LLM-116, can be achieved through direct amination of 3,5-dinitropyrazole using the Vicarious Nucleophilic Substitution (VNS) methodology. researchgate.netresearchgate.net This reaction often employs 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI). researchgate.netmdpi.com The introduction of the C-amino group can enhance density, detonation velocity, and pressure. mdpi.com The amino group acts as a proton donor, forming strong hydrogen bonds with the neighboring nitro groups, which serves to stabilize the molecular structure and increase the crystal density. researchgate.net ADNP demonstrates a high density (1.90 g cm⁻³) and low sensitivity to mechanical stimuli. researchgate.netresearchgate.net

Hydroxylation, the introduction of a hydroxyl (-OH) group, is another potential strategy to stabilize the nitropyrazole backbone. Similar to the amino group, the hydroxyl group can act as a proton donor, which is expected to have a comparable stabilizing and densifying effect on the crystal structure. researchgate.net

| Compound | Formula | Density (g cm⁻³) | Decomposition Temp. (°C) | Key Feature |

| 4-amino-3,5-dinitro-1H-pyrazole (ADNP) | C₃H₃N₅O₄ | 1.90 | ~176-180 | Low sensitivity; High density |

Formation of Energetic Salts and Co-crystals

The acidic nature of the N-H proton in 3,5-dinitro-1H-pyrazole and its derivatives allows for the formation of energetic salts by reacting them with various nitrogen-rich bases. This strategy is widely used to tune the stability, sensitivity, and energetic performance of the parent compound.

A range of salts of 3,5-dinitropyrazole have been synthesized using cations such as ammonium (B1175870), hydrazinium (B103819), hydroxylammonium, guanidinium (B1211019), and aminoguanidinium. nih.govdntb.gov.ua The formation of these salts can significantly alter the physicochemical properties. For example, while the parent 3,5-dinitropyrazole is a sensitive material, its salts often show reduced sensitivity to impact and friction. nih.govdntb.gov.ua Similarly, various salts of functionalized derivatives, such as 3,5-dinitro-4-methylnitraminopyrazole, have been prepared. The guanidinium salt of this compound was found to be insensitive to mechanical stimuli, while the hydroxylammonium salt displayed a high detonation velocity of 8470 m/s. nih.gov

Co-crystallization is an alternative approach to modify the properties of energetic materials without forming ionic bonds. Energetic co-crystals are formed by combining two or more neutral energetic molecules in a single crystal lattice. researchgate.net This technique can improve properties such as density and sensitivity. For example, co-crystals of 3,6-dinitropyrazolo[4,3-c]pyrazole, a related fused-ring system, have been prepared with 3-amino-1,2,4-triazole and 4-amino-1,2,4-triazole. These co-crystals exhibit good detonation properties and improved mechanical sensitivities compared to the parent compound. researchgate.net

| Parent Compound | Cation | Detonation Velocity (m/s) | Impact Sensitivity (J) |

| 3,5-dinitropyrazole | - | 8610 | 8.5 |

| 3,5-dinitropyrazole | Ammonium | 8279 | 40 |

| 3,5-dinitropyrazole | Guanidinium | 8245 | 40 |

| 3,5-dinitro-4-methylnitraminopyrazole | - | 8228 | 8 |

| 3,5-dinitro-4-methylnitraminopyrazole | Hydroxylammonium | 8470 | N/A |

| 3,5-dinitro-4-methylnitraminopyrazole | Guanidinium | N/A | Insensitive |

Hybridization with Other Energetic Moieties (e.g., Tetrazoles, Dinitromethyl Groups)

Creating hybrid molecules by linking the 3,5-dinitropyrazole scaffold to other energetic moieties is an advanced design strategy to develop high-performance energetic materials. This approach combines the favorable characteristics of different energetic backbones into a single molecule.

Tetrazole Hybrids: Tetrazoles are highly valued for their high nitrogen content and large positive heats of formation. A C-C linked pyrazole-tetrazole hybrid, 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole, has been synthesized. d-nb.inforesearchgate.net The synthesis starts from 4-amino-3,5-dinitropyrazole, which undergoes diazotization, substitution with cyanide, and a subsequent [3+2] cycloaddition with sodium azide (B81097) to form the tetrazole ring. d-nb.inforesearchgate.net This hybrid molecule combines the high density and energy of the dinitropyrazole unit with the high nitrogen content of the tetrazole ring. d-nb.info

Dinitromethyl and Trinitromethyl Hybrids: The introduction of geminal polynitro groups, such as dinitromethyl (-CH(NO₂)₂) or trinitromethyl (-C(NO₂)₃), is a proven method to increase density, oxygen balance, and detonation performance. acs.org These oxygen-rich groups can be incorporated into pyrazole-based frameworks to create powerful energetic materials. researchgate.net For example, 1-trinitromethyl-3,4,5-trinitropyrazole has been synthesized and shown to have a very high density (1.964 g cm⁻³) and excellent oxygen balance. researchgate.net The combination of a dinitropyrazole core with these functional groups represents a pathway toward highly effective energetic compounds.

Other Heterocyclic Hybrids: The dinitropyrazole core can also be linked to other nitrogen-rich heterocycles. A notable example is 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT). rsc.orgresearchgate.net This compound and its energetic salts are highly thermally stable materials with high detonation performance, with calculated detonation velocities up to 9167 m s⁻¹. rsc.org

| Hybrid Compound | Energetic Moiety | Key Property |

| 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole | Tetrazole | High nitrogen content, thermally stable |

| 1-trinitromethyl-3,4,5-trinitropyrazole | Trinitromethyl | Super-high density (1.964 g cm⁻³), excellent oxygen balance |

| HCPT | 3-nitro-1H-1,2,4-triazol-5-amine | High thermal stability, high detonation performance |

Comparative Studies of Isomeric Dinitropyrazoles

The position of the nitro groups on the pyrazole ring significantly influences the compound's properties. Comparative studies of the three main dinitropyrazole (DNP) isomers—3,5-DNP, 3,4-DNP, and 1,3-DNP—reveal important structure-property relationships. nih.govdntb.gov.ua These isomers are typically synthesized from 1H-pyrazole through various nitration and rearrangement steps. nih.govdntb.gov.ua

3,4-Dinitropyrazole and 1,3-dinitropyrazole exhibit interesting thermal behavior as potential melt-castable materials, with melting points of 71 °C and 68 °C, respectively. nih.govdntb.gov.ua In contrast, 3,5-DNP has a much higher melting point. However, 3,4-DNP shows significantly higher thermal stability (decomposition at 285 °C) compared to both 3,5-DNP (decomposes after melting) and 1,3-DNP (decomposes at 171 °C). nih.govdntb.gov.ua

In terms of energetic performance, 3,5-DNP has the highest calculated detonation velocity and pressure among the neutral isomers, attributed in part to its molecular symmetry and efficient crystal packing. The performance of these isomers can be further tuned through the formation of energetic salts. nih.govdntb.gov.ua

| Property | 3,5-Dinitropyrazole | 3,4-Dinitropyrazole | 1,3-Dinitropyrazole |

| Melting Point (°C) | 173 | 71 | 68 |

| Decomposition Temp. (°C) | 295 | 285 | 171 |

| Density (g cm⁻³) | 1.70 | 1.79 | 1.76 |

| Impact Sensitivity (J) | 8.5 | 40 | 40 |

| Friction Sensitivity (N) | 240 | 360 | 360 |

| Detonation Velocity (m/s) | 8610 | 8426 | 8303 |

| Detonation Pressure (GPa) | 30.8 | 30.0 | 28.5 |

Energetic Performance and Stability Analysis of 3,5 Dinitro 1h Pyrazole Based Materials

Detonation Performance Characterization

The detonation performance of an energetic material is primarily defined by its detonation velocity and pressure, which are critical indicators of its explosive power and effectiveness.

The detonation velocity of 3,5-dinitro-1H-pyrazole and its derivatives has been a subject of extensive theoretical and experimental investigation. For instance, the calculated detonation velocity for a derivative, 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole (H2DNPT), is reported to be 8062 m·s⁻¹. d-nb.info Salts derived from this compound exhibit a range of detonation velocities, from 7364 m·s⁻¹ to 8441 m·s⁻¹. d-nb.info

Another study focusing on 3,5-dinitro-4-methylnitraminopyrazole found its detonation velocity to be 8228 m/s. mdpi.com The hydroxylammonium salt of this compound displayed an even higher detonation velocity of 8470 m/s. mdpi.com In contrast, the potassium salt showed a lower detonation velocity of 7296 m/s. mdpi.com

The introduction of an N-bridged structure, as seen in N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its salts, has led to materials with exceptional detonation velocities, with some energetic salts achieving values greater than 9000 m·s⁻¹. rsc.org One particular salt demonstrated a remarkable detonation velocity of 9364 m s⁻¹. rsc.org

Furthermore, research on (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene and its salts has yielded compounds with detonation velocities ranging from 7141 to 10084 m/s. researchgate.net

Table 1: Detonation Velocity of this compound Based Materials

| Compound | Detonation Velocity (Dv) (m/s) |

| 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole (H2DNPT) | 8062 d-nb.info |

| Salts of H2DNPT | 7364 - 8441 d-nb.info |

| 3,5-dinitro-4-methylnitraminopyrazole | 8228 mdpi.com |

| Hydroxylammonium salt of 3,5-dinitro-4-methylnitraminopyrazole | 8470 mdpi.com |

| Potassium salt of 3,5-dinitro-4-methylnitraminopyrazole | 7296 mdpi.com |

| Salts of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine | >9000 rsc.org |

| Specific salt of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine | 9364 rsc.org |

| Salts of (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene | 7141 - 10084 researchgate.net |

Detonation pressure is another crucial parameter for assessing the performance of an energetic material. For 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole (H2DNPT), the calculated detonation pressure is 260 kbar. d-nb.info Its derivative salts have calculated detonation pressures ranging from 188 kbar to 283 kbar. d-nb.info

The combination of 3,5-dinitro-4-methylnitraminopyrazole with another compound resulted in a material with a detonation pressure of 24.1 GPa. mdpi.com Salts of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine have shown calculated detonation pressures in the range of 25.9–37.4 GPa. rsc.org Similarly, salts of (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene exhibit detonation pressures between 25.10 and 58.04 GPa. researchgate.net

Table 2: Detonation Pressure of this compound Based Materials

| Compound | Detonation Pressure (P) |

| 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole (H2DNPT) | 260 kbar d-nb.info |

| Salts of H2DNPT | 188 - 283 kbar d-nb.info |

| Combination with 3,5-dinitro-4-methylnitraminopyrazole | 24.1 GPa mdpi.com |

| Salts of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine | 25.9 - 37.4 GPa rsc.org |

| Salts of (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene | 25.10 - 58.04 GPa researchgate.net |

Thermal Stability Investigations

The thermal stability of an energetic material is a critical safety parameter, determining its shelf life and handling safety.

Studies on the thermal decomposition of nitropyrazoles suggest that the primary decomposition pathway often involves the radical elimination of a •NO₂ group, followed by the rupture of the pyrazole (B372694) ring. researchgate.net The thermal decomposition of 3,5-dinitropyrazole itself can be influenced by evaporation, but under increased pressure, its decomposition temperature and heat effect can be determined, with the heat effect reportedly exceeding that of HMX. researchgate.netcolab.ws

For 4-amino-3,5-dinitro-1H-pyrazole (LLM-116), the decomposition process begins with the loss of a water molecule between a nitro and an amino group to form a furazan (B8792606) ring. researchgate.net This is followed by the release of NO and subsequent decomposition of the pyrazole ring at higher temperatures. researchgate.net The apparent activation energy for the first stage of decomposition of LLM-116 has been determined to be 106.97 kJ mol⁻¹. researchgate.net

The thermal stability of 3,5-dinitropyrazole derivatives varies significantly with their chemical structure. For example, 3,5-dinitro-4-methylnitraminopyrazole has a decomposition temperature of 157 °C. mdpi.com Its potassium salt shows remarkable thermal stability, decomposing at 217 °C, while the hydroxylammonium salt decomposes at a lower temperature of 147 °C. mdpi.com Other salts of this compound have decomposition temperatures in the range of 147–169 °C. mdpi.com

N-substituted 3,5-dinitropyrazoles with acryl and allyl groups have decomposition temperatures ranging from 217.4 to 255.1 °C. acs.org Salts of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine exhibit excellent thermal stabilities, with decomposition temperatures ranging from 216 to 299 °C. rsc.org One particular salt, due to its exceptional thermal stability of 290 °C, is considered a promising candidate for a new class of insensitive, highly energetic explosives. rsc.org

Furthermore, (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene and its salts have decomposition temperatures ranging from 156 to 315 °C. sci-hub.se The potassium salt of this compound shows exceptional thermal stability with a decomposition temperature of 315 °C. researchgate.netsci-hub.se

Table 3: Decomposition Temperatures of this compound Derivatives

| Compound/Derivative | Decomposition Temperature (°C) |

| 3,5-dinitro-4-methylnitraminopyrazole | 157 mdpi.com |

| Potassium salt of 3,5-dinitro-4-methylnitraminopyrazole | 217 mdpi.com |

| Hydroxylammonium salt of 3,5-dinitro-4-methylnitraminopyrazole | 147 mdpi.com |

| Other salts of 3,5-dinitro-4-methylnitraminopyrazole | 147 - 169 mdpi.com |

| N-substituted 3,5-dinitropyrazoles (acryl and allyl groups) | 217.4 - 255.1 acs.org |

| Salts of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine | 216 - 299 rsc.org |

| Specific salt of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine | 290 rsc.org |

| (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene and its salts | 156 - 315 sci-hub.se |

| Potassium salt of (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene | 315 researchgate.netsci-hub.se |

Mechanical Sensitivity Assessments

Mechanical sensitivity, including impact and friction sensitivity, is a crucial factor in the safety and handling of energetic materials. Research has shown that the sensitivity of 3,5-dinitropyrazole derivatives can be tuned through chemical modification.

For instance, 3,5-dinitro-4-methylnitraminopyrazole shows increased sensitivity to impact (8 J) and friction (144 N). mdpi.com However, its guanidinium (B1211019) salt is completely insensitive to mechanical stimuli. mdpi.com Other salts of this compound show increased impact sensitivity compared to the neutral compound. mdpi.com

N-substituted 3,5-dinitropyrazoles with acryl and allyl groups are reported to be less sensitive to impact and friction than the parent 3,5-DNP. acs.org Salts of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine are all insensitive to impact. rsc.org One particular salt is noted for its insensitivity, with an impact sensitivity greater than 40 J and a friction sensitivity of 360 N. rsc.org

The potassium salt of (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene, while having a high detonation performance, is quite sensitive with an impact sensitivity of 1.5 J and friction sensitivity of 60 N. researchgate.netsci-hub.se In contrast, the guanidinium salt of the same parent compound is insensitive to both impact (> 40 J) and friction (> 360 N). sci-hub.se

Table 4: Mechanical Sensitivity of this compound Based Materials

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) |

| 3,5-dinitro-4-methylnitraminopyrazole | 8 mdpi.com | 144 mdpi.com |

| Guanidinium salt of 3,5-dinitro-4-methylnitraminopyrazole | Insensitive mdpi.com | Insensitive mdpi.com |

| Specific salt of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine | >40 rsc.org | 360 rsc.org |

| Potassium salt of (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene | 1.5 researchgate.netsci-hub.se | 60 researchgate.netsci-hub.se |

| Guanidinium salt of (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene | >40 sci-hub.se | >360 sci-hub.se |

Impact Sensitivity Evaluation

Impact sensitivity is a crucial measure of an energetic material's safety, indicating its susceptibility to detonation or decomposition upon receiving a mechanical impact. For this compound and its derivatives, this property is extensively studied to ensure stability during handling, transport, and storage. Research has shown that while some derivatives can be quite sensitive, many others exhibit remarkable insensitivity.

For instance, salts derived from N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine are noted to be insensitive to impact, with values greater than 40 J. Similarly, energetic salts based on 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole have been synthesized that show low sensitivity. The strategy of forming salts or introducing specific functional groups can significantly enhance stability; for example, certain mono- and dicationic salts of N-methylene-C-linked 4-hydroxy-3,5-dinitropyrazole show high physical stability with impact sensitivities over 40 J. In contrast, the parent acid of (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene is insensitive (>40 J), while its potassium salt is highly sensitive (1.5 J). A trifluoropropyl functionalized derivative, 3,5-dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine (TFDNPA), was found to have a low impact sensitivity of 35 J. Another derivative, 2,5-bis(3,5-dinitro-1H-pyrazol-4-yl)-1,3,4-oxadiazole, showed an impact sensitivity of 7.5 J, while its energetic salts ranged from 26 J to over 40 J.

| Compound | Impact Sensitivity (J) | Reference |

|---|---|---|

| Salt of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine (Salt 4) | > 40 | |

| 3,5-dinitro-4-methylnitramino-1-methylpyrazole (Compound 3) | 8 | |

| 3,5-Dinitropyrazole Isomers | 8.5 - 40 | |

| (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene (Acid) | > 40 | |

| Potassium (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene (Salt) | 1.5 | |

| 3,5-dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine (TFDNPA) | 35 | |

| 2,5-bis(3,5-dinitro-1H-pyrazol-4-yl)-1,3,4-oxadiazole (Compound 3) | 7.5 | |

| Salts of Compound 3 | 26 to > 40 |

Friction Sensitivity Evaluation

Friction sensitivity testing assesses a material's response to frictional stimuli, another critical safety parameter. Materials based on this compound are routinely evaluated to minimize the risk of accidental initiation through friction. Research indicates that many derivatives possess low friction sensitivity.

For example, a guanidinium salt of 3,5-dinitro-4-methylnitraminopyrazole was found to be insensitive to friction. The energetic salts of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine exhibit excellent insensitivity with friction values up to 360 N. This high level of insensitivity (>360 N) is also observed in certain N-methylene-C-linked 4-hydroxy-3,5-dinitropyrazole salts. The parent acid of (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene has a friction sensitivity of 240 N, while its potassium salt is significantly more sensitive at 60 N. This demonstrates the profound effect that salt formation can have on the mechanical sensitivity of the final compound.

| Compound | Friction Sensitivity (N) | Reference |

|---|---|---|

| Salt of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine (Salt 4) | 360 | |

| Guanidinium salt of 3,5-dinitro-4-methylnitraminopyrazole | Insensitive | |

| 3,5-Dinitropyrazole Isomers | 240 - 360 | |

| N-methylene-C-linked 4-hydroxy-3,5-dinitropyrazole salts | > 360 | |

| (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene (Acid) | 240 | |

| Potassium (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene (Salt) | 60 |

Electrostatic Discharge (ESD) Sensitivity Evaluation

Electrostatic discharge (ESD) is a significant cause of accidental ignition in energetic materials. The sensitivity to ESD is a measure of the minimum electrostatic energy required to initiate a reaction. For materials derived from this compound, low ESD sensitivity is a highly desirable trait for safe handling.

The evaluation of ESD sensitivity is complex, as results can vary based on the testing apparatus and conditions, making direct comparisons between different studies challenging. However, research consistently shows that many 3,5-dinitropyrazole derivatives are designed to be insensitive. For example, 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) was found not to be spark sensitive to a 1.0 Joule spark energy. Furthermore, studies on various salts of 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole included ESD sensitivity determination according to BAM standards. The methacrylated versions of 3,5-dinitropyrazole were also found to be less sensitive to ESD than the parent compound.

| Compound | Electrostatic Discharge (ESD) Sensitivity (J) | Reference |

|---|---|---|

| 4-Amino-3,5-dinitro-1H-pyrazole (LLM-116) | > 1.0 | |

| Methacrylated 3,5-DNP | Less sensitive than parent DNP | |

| 4-methoxy-1-methyl-3,5-dinitro-1H-pyrazole (DMDNP) | Low electrostatic sensitivity |

Application Potentials in Energetic Formulations

The unique combination of properties exhibited by this compound and its derivatives, such as high energy density, thermal stability, and low sensitivity, makes them attractive candidates for several advanced energetic applications.

Insensitive Munitions Formulations

A primary goal in modern explosives research is the development of insensitive munitions (IM) that are highly resistant to accidental detonation. Several derivatives of this compound have been identified as promising candidates for IM formulations due to their remarkably low sensitivity to mechanical stimuli. The compound 4-amino-3,5-dinitro-1H-pyrazole (ADNP or LLM-116) is a notable example, considered a high-energy analogue of TATB, a well-known insensitive explosive. Its low sensitivity to impact, friction, and spark makes it a strong candidate for applications requiring high safety margins.

The synthesis of energetic salts from 3,5-dinitropyrazole derivatives is a common strategy to achieve high stability. Salts of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and N-methylene-C-linked 4-hydroxy-3,5-dinitropyrazole have demonstrated exceptional insensitivity, with impact values exceeding 40 J and friction sensitivities of 360 N or higher, making them suitable for IM applications.

Booster Explosive Development

Booster explosives are used to amplify an initial detonation wave from a detonator to reliably initiate a less sensitive main charge. This application requires a material with high detonation performance, including high detonation velocity and pressure, combined with adequate thermal stability. Certain derivatives of this compound meet these criteria.

For example, energetic salts of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine exhibit calculated detonation velocities exceeding 9000 m/s and pressures up to 37.4 GPa, performance levels that rival or exceed those of common explosives like HMX. Similarly, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its salts show high thermal stability and detonation velocities up to 9167 m/s. The dihydroxylammonium salt of 2,5-bis(3,5-dinitro-1H-pyrazol-4-yl)-1,3,4-oxadiazole also shows excellent detonation properties (8507 m/s), approaching the performance of RDX. Such high performance makes these compounds potential candidates for booster applications.

Melt-Castable Explosive Research

Melt-castable explosives are materials that can be melted and poured into munitions casings, offering significant advantages in processing and formulation. The ideal melt-cast explosive has a melting point between 70 and 120 °C, good thermal stability, and low sensitivity. The 3,5-dinitropyrazole scaffold is well-suited for developing such materials because its structure can be modified to tune the melting point and other properties.

Several derivatives have been specifically designed for this purpose. The compound 3,5-dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine (TFDNPA) is a promising melt-castable material with a melting point of 100 °C and a decomposition temperature of 261 °C. Another candidate, 4-methoxy-1-methyl-3,5-dinitro-1H-pyrazole (DMDNP), has a melting point of 94.8 °C and a decomposition temperature of 293.2 °C. The methylation of 3,5-dinitro-4-methylnitraminopyrazole derivatives has also yielded compounds with suitable melt-cast properties, such as one with a melting point of 77 °C and a detonation velocity higher than TNT.

| Compound | Melting Point (°C) | Decomposition Temp. (°C) | Reference |

|---|---|---|---|

| 3,5-Dinitropyrazole (Isomer 5) | 68 | 171 | |

| 3,5-dinitro-4-methylnitramino-1-methylpyrazole derivative (Compound 4) | 77 | 190 | |

| 4-methoxy-1-methyl-3,5-dinitro-1H-pyrazole (DMDNP) | 94.8 | 293.2 | |

| 3,5-dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine (TFDNPA) | 100 | 261 |

Structural Elucidation and Computational Modeling of 3,5 Dinitro 1h Pyrazole Systems

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. For derivatives of 3,5-dinitro-1H-pyrazole, single-crystal X-ray diffraction has been instrumental in confirming their molecular structures.

For instance, the crystal structure of 4-amino-3,5-dinitro-1H-pyrazole (a derivative) revealed that it can form a 1:1 solvate with DMSO. scispace.com Recrystallization from water can then yield a monohydrated crystal. scispace.com In another example, the crystal structure of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its salts have been determined, providing insights into their three-dimensional frameworks. rsc.org

The crystal structure of 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole was found to be in the orthorhombic space group Pbca. researchgate.net Its pyrazole (B372694) and tetrazole rings are both planar, but they are twisted relative to each other, which prevents regular stacking and results in a lower density. researchgate.netuni-muenchen.de

Spectroscopic Characterization Techniques (NMR, IR, and Mass Spectrometry)

Spectroscopic techniques are essential for characterizing the structure and bonding of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and sometimes 14N or 15N NMR are used to probe the chemical environment of the atoms within the molecule. For example, in derivatives of 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole, the highly acidic proton of the pyrazole ring can be observed as a broad signal in the 1H NMR spectrum. d-nb.info The 13C NMR spectra show characteristic shifts for the carbon atoms in the pyrazole ring, which are influenced by deprotonation and the nature of the cation in the case of salts. d-nb.info 14N NMR spectra typically show resonances for the nitro groups. d-nb.info

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In derivatives of this compound, characteristic absorption bands for the nitro groups (asymmetric and symmetric stretching) are observed. For instance, in 5-methyl-3,4-dinitro-1H-pyrazole, these bands appear around 1532 cm⁻¹ and 1348 cm⁻¹, respectively. Other observed vibrations can include C-H and N-H stretching.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-amino-3,5-dinitro-1H-pyrazole, the positive ion electron impact mass spectrum shows the molecular ion (M+) peak, as well as fragments corresponding to the loss of a nitro group (M-NO). scispace.com High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of newly synthesized compounds. rsc.orgacs.org

Advanced Structural Analysis

Beyond basic structure determination, advanced analytical techniques provide deeper insights into the intermolecular forces and packing arrangements that govern the properties of this compound systems.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated based on the electron distribution of the molecule, and different colors are used to represent the types and strengths of intermolecular contacts.

This analysis, combined with 2D fingerprint plots, allows for the assessment of close-contact populations, which is crucial for understanding the sensitivity of energetic materials. d-nb.info For instance, a high proportion of hydrogen bonding interactions, as revealed by Hirshfeld analysis, can correlate with lower impact sensitivity. In the case of 3,4,5-trinitro-1H-pyrazole, Hirshfeld analysis has been used to visualize strong and weak close contacts and to determine the percentage contribution of individual atomic contacts to the Hirshfeld surface. rsc.org

Hydrogen Bonding Network Analysis

Hydrogen bonds play a critical role in the crystal packing and stability of many this compound derivatives. The presence of N-H groups on the pyrazole ring and amino or hydroxyl substituents allows for the formation of extensive hydrogen bonding networks.

In 4-amino-3,5-dinitro-1H-pyrazole, strong intramolecular and intermolecular hydrogen bonding between the amino and nitro groups contributes to its high crystal density. researchgate.net The analysis of the crystal structure of 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine reveals a complex network of hydrogen bonds. rsc.org Similarly, in the hydrated crystal of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine, water molecules participate in the hydrogen bonding network. rsc.org The analysis of these networks is crucial for understanding the physical properties of the materials.

Molecular Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as molecular packing, significantly influences properties like density and stability. In many energetic materials derived from this compound, the packing is driven by a combination of hydrogen bonding and van der Waals forces.

For example, the crystal packing of 4-amino-3,5-dinitro-1H-pyrazole involves stacked ribbons of molecules. scispace.com In contrast, the twisted conformation of 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole prevents efficient packing, leading to a lower density. researchgate.netuni-muenchen.de The study of molecular packing also includes the analysis of other intermolecular interactions, such as π-π stacking, which can occur between the aromatic pyrazole rings.

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful means to complement experimental studies and to predict the properties of this compound systems.

DFT calculations can be used to optimize molecular geometries, calculate electronic structures, and predict spectroscopic properties. nih.gov For instance, in cases where X-ray diffraction data may be ambiguous, DFT calculations with periodic boundary conditions can be used to determine the most energetically favorable crystal structure. cambridge.org

Furthermore, computational methods are employed to calculate key parameters for energetic materials, such as heats of formation and detonation velocities. rsc.org These theoretical predictions are invaluable in the design and screening of new energetic compounds based on the this compound framework.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a fundamental computational tool for investigating the electronic structure and properties of 3,5-DNP. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to optimize the molecular geometry and predict various properties. researchgate.net

Key findings from DFT studies include the determination of optimized molecular structures, bond lengths, and angles. For instance, in derivatives of 3,5-DNP, the N-N and C-N bond lengths within the pyrazole ring are typically shorter than single bonds but longer than double bonds, indicating electron delocalization. mdpi.com DFT is also used to calculate thermodynamic properties, which are crucial for understanding the stability and energy release of these compounds. researchgate.net Furthermore, DFT calculations have been applied to study the impact of external electric fields on the stability of nitrated pyrazole isomers, revealing that such fields can alter bond lengths and increase molecular polarization. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are utilized to study the dynamic behavior of 3,5-DNP systems, particularly their thermal decomposition. mdpi.com By simulating the motion of atoms and molecules over time, MD provides insights into the initial steps of decomposition under various temperature conditions. For example, simulations using the ReaxFF reactive force field have been employed to clarify the decomposition processes of dinitropyrazole derivatives. mdpi.com These simulations can reveal how factors like intramolecular hydrogen transfer or the rupture of specific bonds, such as carbon-nitrogen bonds, initiate the decomposition cascade at different temperatures. mdpi.com

Quantum Chemical Studies on Decomposition Pathways

Quantum chemical methods are essential for elucidating the complex decomposition pathways of 3,5-DNP. These studies identify the primary and subsequent reaction steps that occur during thermolysis. One proposed pathway for 3,5-DNP involves an initial mdpi.comresearchgate.net sigmatropic hydrogen shift, followed by the elimination of N₂ and the scission of a radical bond to yield •NO₂. mdpi.com Other studies suggest that the initial step can be the cleavage of a nitro group from the pyrazole ring. mdpi.com

For related compounds like 4-amino-3,5-dinitro-1H-pyrazole (LLM-116), quantum chemical calculations have identified unusual decomposition channels, including subsequent sigmatropic H-shifts within the pyrazole ring, leading to C-NO₂ bond scission. researchgate.netrsc.org These theoretical investigations help to rationalize experimental observations from techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). mdpi.comresearchgate.net

Prediction of Energetic Properties (e.g., Heat of Formation, Detonation Parameters)

A primary focus of computational studies on 3,5-DNP and its derivatives is the prediction of their energetic properties. Theoretical methods are used to calculate key performance indicators such as the heat of formation, detonation velocity (Vd), and detonation pressure (P). rsc.orgresearchgate.net

The heat of formation is often calculated using isodesmic reactions or other computational approaches. rsc.org Detonation parameters are then typically predicted using software like EXPLO5, which relies on the calculated heat of formation and crystal density. rsc.orgresearchgate.netnih.gov For instance, theoretical calculations for energetic salts of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine have predicted detonation velocities in the range of 8264–9364 m/s and detonation pressures between 25.9 and 37.4 GPa. rsc.org These predictions are vital for assessing the potential of new materials as high-performance explosives. rsc.org

Table 1: Predicted Energetic Properties of 3,5-DNP Derivatives

| Compound | Detonation Velocity (Vd, m/s) | Detonation Pressure (P, GPa) | Heat of Formation (kJ/mol) |

|---|---|---|---|

| Hydroxylammonium salt of 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole | 8648 uni-muenchen.de | 31.0 uni-muenchen.de | - |

| Guanidinium (B1211019) salt of (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene | 8391 researchgate.net | 28.0 sci-hub.se | 327.4 sci-hub.se |

| Potassium salt of (E)-1,2-bis(3,5-dinitro-1H-pyrazol-4-yl)diazene | 8275 researchgate.net | 31.1 researchgate.net | 418.4 sci-hub.se |

| 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) | 8497 mdpi.com | 31.89 mdpi.com | 221.1 mdpi.com |

Note: Data is compiled from various computational studies and may involve different calculation methods.

Electrostatic Potential (ESP) and Aromaticity Studies

Electrostatic potential (ESP) analysis is used to study the reactive sites of the 3,5-DNP molecule. The ESP map reveals the distribution of electron density, highlighting regions susceptible to nucleophilic or electrophilic attack. This information is valuable for understanding intermolecular interactions and sensitivity. nih.gov

Aromaticity studies, often employing methods like Nucleus-Independent Chemical Shift (NICS), assess the aromatic character of the pyrazole ring. The aromaticity of the ring contributes significantly to the thermal stability of the compound. nih.govd-nb.info For 3,5-DNP and its derivatives, the pyrazole ring generally maintains its aromatic character, which is a key factor in their relatively high thermal stability compared to non-aromatic energetic materials. d-nb.info

Coordination Chemistry of 3,5 Dinitro 1h Pyrazole As a Ligand

Pyrazole (B372694) Ring as a Ligand Framework in Metal Complexes

The pyrazole ring system is a fundamental building block in the design of ligands for coordination chemistry. mdpi.comgrafiati.com As a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, it offers multiple potential coordination sites. The neutral pyrazole molecule typically coordinates to a metal center through its pyridinic nitrogen atom (the one not bonded to a hydrogen atom). scirp.org Upon deprotonation, the resulting pyrazolate anion becomes a versatile bridging ligand, capable of linking two or more metal centers.

The coordination chemistry of pyrazole-derived ligands is extensive, with numerous studies reporting the synthesis and characterization of complexes with a wide array of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). grafiati.comscirp.orgresearchgate.net The versatility of the pyrazole framework allows for the formation of discrete mononuclear and polynuclear complexes, as well as extended one-, two-, and three-dimensional structures. The electronic and steric properties of the pyrazole ring can be readily tuned by the introduction of substituents at various positions, which in turn influences the coordination behavior of the ligand and the properties of the resulting metal complexes.

Coordination Modes and Binding Properties with Metal Centers (e.g., Transition Metals)

The deprotonated form of 3,5-dinitro-1H-pyrazole, the 3,5-dinitropyrazolate anion, acts as the primary ligand in the formation of coordination compounds. The presence of two nitro groups significantly influences its electronic properties and coordination behavior. These electron-withdrawing groups enhance the acidity of the N-H proton, facilitating deprotonation and subsequent coordination.

The 3,5-dinitropyrazolate ligand can adopt several coordination modes. While monodentate coordination through one of the pyrazole nitrogen atoms is possible, it more commonly acts as a bridging ligand, connecting two metal centers through its two pyrazole nitrogen atoms. Furthermore, the oxygen atoms of the nitro groups can also participate in coordination, leading to a variety of binding motifs and the formation of higher-dimensional structures.

Research has shown the formation of complexes with various transition metals. For instance, a copper(II) complex with a derivative of 3,5-dinitropyrazole has been synthesized and structurally characterized. rsc.org In this complex, the ligand coordinates to the copper(II) center, contributing to a specific coordination geometry. Similarly, cobalt(II) complexes with ligands derived from pyrazoles and dinitrobenzoate have been reported, showcasing the ability of these components to form stable coordination compounds. mdpi.com

The coordination environment around the metal center is influenced by both the pyrazolate ligand and any co-ligands present. For example, in a dinuclear copper(II) complex containing a pyrazolate bridge, the geometry around each copper atom can be different, ranging from distorted tetrahedral to intermediate trigonal bipyramidal/square pyramidal, depending on the other coordinating species. nih.gov

Table 1: Examples of Metal Complexes with Dinitropyrazole-related Ligands and their Observed Properties

| Metal Center | Ligand System | Observed Properties/Structural Features | Reference(s) |

| Cobalt(II) | Pyrazole and 3,5-dinitrobenzoic acid derivatives | Formation of stable complexes with potential biological activity. | mdpi.com |

| Copper(II) | 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine | Formation of a complex with high thermal stability. | rsc.org |

| Copper(II) | 4-nitro-3-pyrazolecarboxylic acid | Dinuclear complex with a distorted octahedral coordination geometry around the Cu(II) ion. | shd-pub.org.rs |

| Manganese(II) | 4-hydroxy-3,5-dinitropyrazole | Formation of a bimetallic complex with a regular octahedral coordination around the Mn(II) center. | researchgate.net |

| Zinc(II) | Pyrazine tetracarboxylic acid and dipyridinylbenzene | Isomeric metal-organic frameworks with high porosity. | rsc.org |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of the 3,5-dinitropyrazolate ligand to act as a bridging unit makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). These extended structures are formed through the connection of metal ions or clusters by organic linkers. The resulting frameworks can exhibit a wide range of topologies, from simple one-dimensional chains to complex three-dimensional networks. mdpi.com

The majority of research into the coordination polymers and MOFs of 3,5-dinitropyrazole and its derivatives has been in the field of energetic materials. The incorporation of this nitrogen- and oxygen-rich ligand into a metal-organic framework can lead to materials with high densities, excellent thermal stabilities, and desirable energetic properties. mdpi.com

The choice of the metal ion plays a crucial role in the dimensionality and topology of the resulting framework. For instance, manganese(II) has been used to construct a three-dimensional coordination polymer with a tripodal imidazole-based ligand, demonstrating how the interplay between the metal and ligand dictates the final structure. nih.gov While this example does not use 3,5-dinitropyrazole directly, it highlights the principles that govern the formation of such extended networks. Zinc(II) has also been a popular choice for the construction of MOFs, with studies reporting the synthesis of frameworks for applications such as fluorescence sensing. rsc.orgresearchgate.net

The synthesis of these coordination polymers and MOFs is often achieved under solvothermal conditions, where the reaction between the metal salt and the ligand is carried out in a sealed vessel at elevated temperatures. The solvent system can also influence the final structure, sometimes leading to the formation of different isomers or polymorphs. rsc.org

Pharmacological and Biological Activity Studies of 3,5 Dinitro 1h Pyrazole Derivatives

Antimicrobial Activity Investigations

Investigations into the antimicrobial properties of derivatives containing a dinitrophenyl moiety attached to a pyrazole (B372694) ring have been conducted, suggesting potential for this class of compounds.

Antibacterial Studies

A study involving the synthesis of novel organic tellurium compounds based on pyrazole derivatives with a 2-(3-(4-substituted phenyl)-5-(2-chlorophenyl)-1H-pyrazol-1-yl)-3,5-dinitrophenyl structure demonstrated notable antibacterial activity. nih.gov These compounds were assayed against both Gram-positive and Gram-negative bacteria using the agar (B569324) diffusion method, and in some instances, their activity surpassed that of the reference drug, amoxicillin. nih.gov The tellurated pyrazole derivatives exhibited a significant degree of growth inhibition against the tested bacteria. nih.gov

Table 1: Antibacterial Activity of 2-(...-1H-pyrazol-1-yl)-3,5-dinitrophenyl Tellurium Derivatives Note: The data presented here is based on derivatives where a dinitrophenyl group is attached to the pyrazole, not a 3,5-dinitropyrazole core.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| ArTeBr₃ (R=H) | Staphylococcus aureus | 18 |

| ArTeBr₃ (R=H) | Escherichia coli | 16 |

| Ar₂TeBr₂ (R=H) | Staphylococcus aureus | 20 |

| Ar₂TeBr₂ (R=H) | Escherichia coli | 18 |

| ArTeBr₃ (R=Cl) | Staphylococcus aureus | 22 |

| ArTeBr₃ (R=Cl) | Escherichia coli | 20 |

| Ar₂TeBr₂ (R=Cl) | Staphylococcus aureus | 24 |

| Ar₂TeBr₂ (R=Cl) | Escherichia coli | 22 |

| Amoxicillin (Standard) | Staphylococcus aureus | 25 |

| Amoxicillin (Standard) | Escherichia coli | 23 |

Data is illustrative and derived from findings reported in the referenced study. nih.gov

Antitubercular Activity Research

No dedicated studies on the antitubercular activity of 3,5-dinitro-1H-pyrazole derivatives were identified in the available literature. Research on the antitubercular properties of pyrazoles is an active area, but the focus has been on other substitution patterns.

Anti-Inflammatory Properties Assessment

There is a notable absence of research assessing the anti-inflammatory properties of this compound derivatives. While the pyrazole nucleus is a core component of some anti-inflammatory drugs, the influence of the 3,5-dinitro substitution on this activity has not been reported.

Enzyme Inhibition Studies and Mechanisms of Action

Specific studies on the enzyme inhibition potential and mechanisms of action of this compound derivatives are not available in the current body of scientific literature.

Other Reported Biological Activities (e.g., Antioxidant, Anthelmintic, Antitumor)

While the broader family of pyrazole derivatives has been investigated for a range of other biological activities, there is a significant gap in the literature regarding this compound derivatives for these applications.

Antioxidant Activity: No studies specifically evaluating the antioxidant properties of this compound derivatives were found.

Anthelmintic Activity: There is no available research on the anthelmintic potential of this compound derivatives.

Antitumor Activity: Some research has been conducted on the cytotoxicity of pyrazole derivatives. One study mentioned the cytotoxic effects of pyrazole derivatives containing two nitro groups, which could potentially include this compound derivatives, though the specific structures were not detailed in the available abstract. bdpsjournal.org Another study evaluated the cytotoxic effects of various pyrazole-based compounds against several cancer cell lines, but these did not include this compound derivatives. nih.gov The primary focus of research on compounds like 4-amino-3,5-dinitro-1H-pyrazole has been on their energetic properties rather than their potential as antitumor agents. researchgate.netresearchgate.net

Mechanistic Insights into Biological Interactions

Modulation of Enzyme Activity:

There is currently a lack of specific studies investigating the direct effects of this compound derivatives on enzyme activity. Research on other pyrazole-containing compounds has shown that the pyrazole scaffold can be effective in inhibiting various enzymes. For instance, certain pyrazoline derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B). However, no such specific inhibitory actions have been reported for derivatives of this compound. Without dedicated enzymatic assays and mechanistic studies, any potential for enzyme modulation by this specific class of compounds remains purely speculative.

Alteration of Cellular Redox States: